![molecular formula C18H20N4O2 B2791162 Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 847177-39-3](/img/structure/B2791162.png)
Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate” is a complex organic compound. The “butan-2-yl” part refers to a butyl group attached at the second carbon . This group is chiral, meaning it has a non-superimposable mirror image . The compound also contains a pyrrolo[3,2-b]quinoxaline group, which is a polycyclic aromatic compound containing a pyrrole ring fused with a quinoxaline .
Molecular Structure Analysis
The molecular formula of the compound is C18H20N4O2. It likely has a complex three-dimensional structure due to the presence of the chiral butan-2-yl group and the fused-ring system .Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure and stereochemistry of the compound.Mechanism of Action
The mechanism of action of Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate is not fully understood. However, studies have suggested that it inhibits the activity of enzymes that are involved in the growth and replication of cancer cells and viruses. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes such as topoisomerase and protein kinase C, which are involved in cancer cell growth and replication. Physiologically, it has been found to induce apoptosis in cancer cells and inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the advantages of using Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate in lab experiments is its potential therapeutic applications. It has been shown to exhibit anticancer and antiviral properties, which makes it a promising candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and toxicity. Additionally, it could be studied for its potential use in combination therapy with other anticancer or antiviral drugs. Finally, it could be studied for its potential use in other therapeutic areas such as autoimmune diseases and neurodegenerative disorders.
Synthesis Methods
The synthesis of Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate involves the reaction of pyrrolo[3,2-b]quinoxaline with this compound. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Safety and Hazards
properties
IUPAC Name |
butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-10-22-16(19)14(18(23)24-11(3)5-2)15-17(22)21-13-9-7-6-8-12(13)20-15/h4,6-9,11H,1,5,10,19H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQOVDQHEODGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2791079.png)


![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791083.png)
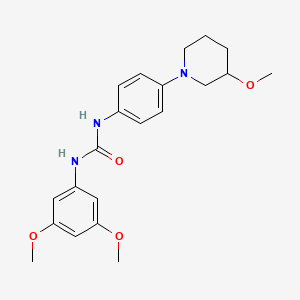

![2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B2791088.png)
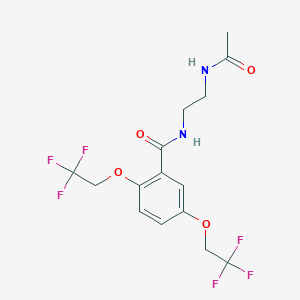
![1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791090.png)

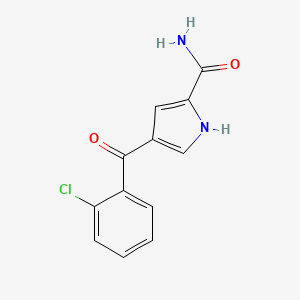
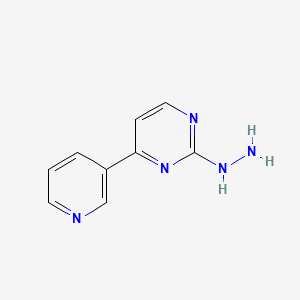
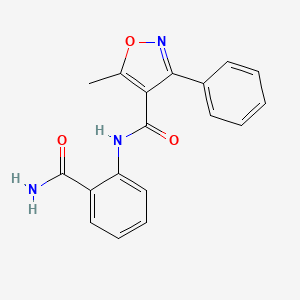
![1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine](/img/structure/B2791100.png)